molecular formula C12H11N3O2 B1659988 Nicotinyl 6-aminonicotinate CAS No. 70022-05-8

Nicotinyl 6-aminonicotinate

Cat. No.: B1659988
CAS No.: 70022-05-8
M. Wt: 229.23 g/mol
InChI Key: NQXJJZAGIYNYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinyl 6-aminonicotinate is an organic compound with the molecular formula C12H11N3O2. This compound is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound features a pyridine ring substituted with an amino group and a pyridinylmethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinyl 6-aminonicotinate typically involves the esterification of 6-aminonicotinic acid with 3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Nicotinyl 6-aminonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Nicotinyl 6-aminonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nicotinyl 6-aminonicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid (3-pyridinecarboxylic acid): Known for its role as a vitamin (niacin) and its use in treating pellagra.

    Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.

    Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation.

Uniqueness

Nicotinyl 6-aminonicotinate is unique due to its dual functional groups (amino and ester), which provide versatility in chemical reactions and potential applications. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

70022-05-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

pyridin-3-ylmethyl 6-aminopyridine-3-carboxylate

InChI

InChI=1S/C12H11N3O2/c13-11-4-3-10(7-15-11)12(16)17-8-9-2-1-5-14-6-9/h1-7H,8H2,(H2,13,15)

InChI Key

NQXJJZAGIYNYLT-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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